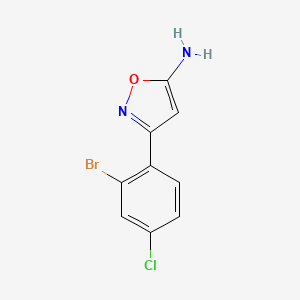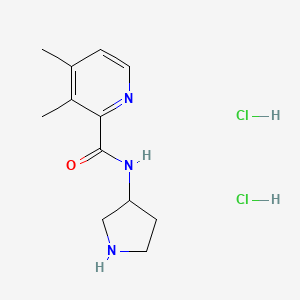![molecular formula C6H5ClN4 B15313411 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3H-imidazo[4,5-b]pyridin-2-amine typically involves the chlorination of 2-amino-pyridine. One common method includes reacting 2-amino-pyridine with a chlorinating agent such as iron(III) chloride, followed by neutralization with hydrochloric acid and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and as a scaffold for designing inhibitors of various enzymes and receptors
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, leveraging its reactivity and stability.
Wirkmechanismus
The mechanism of action of 6-chloro-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), where it binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and structural similarity.
Imidazo[4,5-c]pyridine: Shares similar biological activities and synthetic routes.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and development .
Eigenschaften
Molekularformel |
C6H5ClN4 |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) |
InChI-Schlüssel |
MFBUQPGPKIZQAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1NC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















